molecular formula C13H13ClN2O3S B226158 N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B226158
M. Wt: 312.77 g/mol
InChI Key: BESCQRXZRWLWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, also known as PTK787, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTK787 is a member of the sulfonamide class of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis and tumor growth. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.

Mechanism of Action

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide works by inhibiting the activity of VEGFR and PDGFR, which are involved in the regulation of angiogenesis and tumor growth. Specifically, N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways. This leads to a decrease in the production of pro-angiogenic factors and a reduction in tumor growth.
Biochemical and physiological effects:
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, reduction of tumor growth, and anti-inflammatory and anti-oxidative properties. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to improve blood flow and vascular function in animal models of diabetes and hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its specificity for VEGFR and PDGFR, which allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation of using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for the study of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, including the development of more potent and selective inhibitors of VEGFR and PDGFR, the investigation of combination therapies with other anti-angiogenic agents, and the exploration of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide's potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide works by inhibiting the activity of VEGFR and PDGFR, leading to a decrease in angiogenesis and tumor growth. N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidative properties. While there are advantages and limitations to using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 2-methoxy-4-methylbenzenesulfonyl chloride to form the desired product. The synthesis method has been optimized to produce high yields of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide with high purity.

properties

Product Name

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-9-3-5-12(11(7-9)19-2)20(17,18)16-13-6-4-10(14)8-15-13/h3-8H,1-2H3,(H,15,16)

InChI Key

BESCQRXZRWLWGT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC

Origin of Product

United States

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